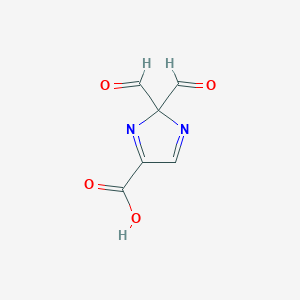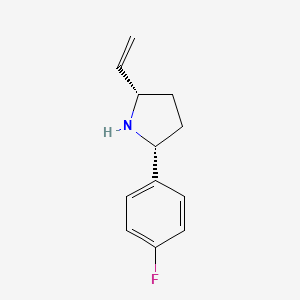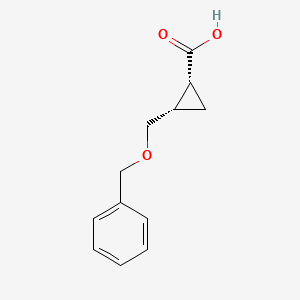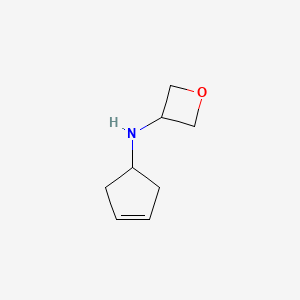
N-(Cyclopent-3-en-1-yl)oxetan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Cyclopent-3-en-1-yl)oxetan-3-amine is a compound that features a cyclopentene ring attached to an oxetane ring with an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopent-3-en-1-yl)oxetan-3-amine can be achieved through a tandem strategy that combines allylic amination and ring-opening of oxetanes. Specifically, N-aryl oxetan-3-amines undergo allylic amination with zwitterionic π-allylpalladium, followed by intramolecular ring-opening, resulting in the formation of medium-sized heterocycles . Another method involves the preparation of 3-oximinooxetane, which can be reduced to obtain the corresponding amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthesis typically involves standard organic synthesis techniques such as amination and ring-opening reactions. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Cyclopent-3-en-1-yl)oxetan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert oximes to amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Peroxy acids are commonly used for oxidation reactions.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are used for reduction.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides.
Major Products Formed
Oxidation: Oxides and other oxygenated derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(Cyclopent-3-en-1-yl)oxetan-3-amine has several applications in scientific research:
Medicinal Chemistry: The compound is used in the synthesis of β-lactamase inhibitors and phosphatidylinositol-5-phosphate-4-kinase inhibitors.
Materials Science: It is used in the development of new materials with unique properties due to its structural features.
Biology: The compound can be used in the study of enzyme inhibition and other biological processes.
Wirkmechanismus
The mechanism of action of N-(Cyclopent-3-en-1-yl)oxetan-3-amine involves its interaction with molecular targets such as enzymes. For example, it can inhibit β-lactamase enzymes by binding to the active site and preventing the hydrolysis of β-lactam antibiotics . The pathways involved include enzyme inhibition and potential interactions with other biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
N-(Cyclopent-3-en-1-yl)oxetan-3-amine is unique due to its combination of a cyclopentene ring and an oxetane ring with an amine group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C8H13NO |
|---|---|
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
N-cyclopent-3-en-1-yloxetan-3-amine |
InChI |
InChI=1S/C8H13NO/c1-2-4-7(3-1)9-8-5-10-6-8/h1-2,7-9H,3-6H2 |
InChI-Schlüssel |
STOGXUFZPDTYKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CCC1NC2COC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


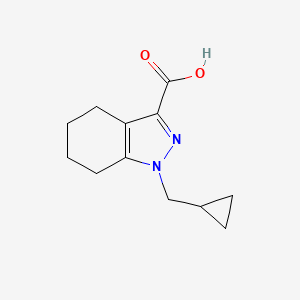
![Benzoic acid, 3-[3-[4-(dimethylamino)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12949109.png)

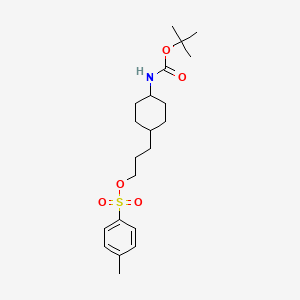
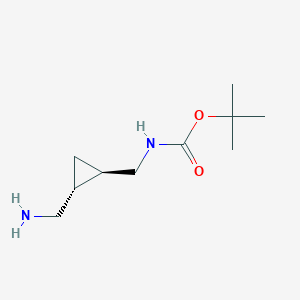
![(7-Chlorobenzo[d]thiazol-2-yl)methanamine](/img/structure/B12949147.png)
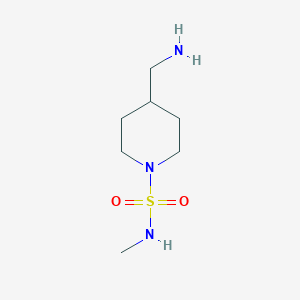
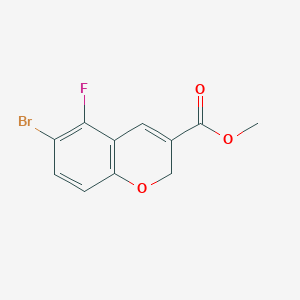
![13-ethyl-8-(4-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1,3(7),8-triene-6,10,12-trione](/img/structure/B12949157.png)
![5-Fluoro-2-azaspiro[3.4]octane](/img/structure/B12949170.png)
